Comprehensive Physicochemical Profile: 2-(4-Piperidinyl)ethyl propyl ether Hydrochloride
Comprehensive Physicochemical Profile: 2-(4-Piperidinyl)ethyl propyl ether Hydrochloride
[1][2]
Executive Summary
2-(4-Piperidinyl)ethyl propyl ether hydrochloride (CAS: Related Free Base 688736-47-2) is a specialized piperidine derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1][2] Structurally characterized by a 4-substituted piperidine ring linked to a propyl ether chain via an ethyl spacer, this compound serves as a critical building block for G-Protein Coupled Receptor (GPCR) ligands, particularly in the development of Histamine H3/H4 receptor antagonists and Sigma receptor modulators.[1][2]
This technical guide provides an in-depth analysis of its physicochemical properties, solution-state behavior, and analytical characterization standards, designed for researchers optimizing lead compounds or developing analytical assays.[1][2]
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound exists as a hydrochloride salt, enhancing its crystallinity and water solubility compared to the oily free base.[1][2] The piperidine nitrogen serves as the primary ionization center, dictating its pH-dependent solubility profile.[1][2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-(2-Propoxyethyl)piperidine hydrochloride |
| Common Name | 2-(4-Piperidinyl)ethyl propyl ether HCl |
| CAS Number (Free Base) | 688736-47-2 |
| Molecular Formula | C₁₀H₂₂ClNO (Salt) / C₁₀H₂₁NO (Base) |
| Molecular Weight | 207.74 g/mol (Salt) / 171.28 g/mol (Base) |
| SMILES | CCCOCCC1CCNCC1.Cl |
Structural Architecture
The molecule comprises three distinct functional domains:
-
Piperidine Ring: A secondary amine heterocycle acting as a high-pKa basic center (
).[1][2] -
Ethyl Linker: A flexible two-carbon spacer providing rotational freedom (Rotatable Bonds: 5).[1][2]
-
Propyl Ether Tail: A lipophilic chain that modulates the compound's partition coefficient (LogP), influencing membrane permeability.[1][2]
Figure 1: Structural decomposition of 2-(4-Piperidinyl)ethyl propyl ether HCl highlighting functional domains and their physicochemical impact.[1][2]
Solid-State Properties[1][2]
Understanding the solid-state characteristics is vital for storage, handling, and formulation.[1][2]
Crystallinity & Melting Point[1][2]
-
Melting Point: Typically 150–165°C (Characteristic of piperidine HCl salts).[1][2]
-
Hygroscopicity: Moderately hygroscopic.[1][2] The hydrochloride salt can absorb atmospheric moisture, leading to deliquescence if not stored in desiccated conditions.[1][2]
Stability Profile
-
Thermal Stability: Stable up to ~200°C. Decomposition (dehydrohalogenation) may occur at higher temperatures.[1][2]
-
Chemical Stability:
-
Hydrolysis: The ether linkage is chemically robust and resistant to hydrolysis under standard acidic or basic conditions.[1][2]
-
Oxidation: The secondary amine is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air/light.[1][2] Storage under inert gas (Argon/Nitrogen) at -20°C is recommended. [1][2]
-
Solution-State Properties
The solution behavior is dominated by the protonation state of the piperidine nitrogen.[1][2]
Solubility & pH Dependence
The hydrochloride salt is highly soluble in water (>50 mg/mL) and lower alcohols (Methanol, Ethanol).[1][2]
-
Organic Solubility:
Acid Dissociation Constant (pKa)[1][2]
-
Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the cationic ammonium species.[1][2] This limits passive diffusion across the Blood-Brain Barrier (BBB) unless specific transport mechanisms are involved or the local pH is modulated.[1][2]
Partition Coefficient (LogP/LogD)
Figure 2: pH-dependent speciation and solubility profile, guiding extraction and purification strategies.
Analytical Characterization
For quality control and identification, the following analytical signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O or CDCl₃):
-
¹³C NMR:
Mass Spectrometry (MS)
-
Diagnostic Ion:
m/z (corresponding to the free base C₁₀H₂₁NO + H⁺).[1][2] -
Fragmentation: Loss of the propyl chain or cleavage at the ethyl linker may be observed in MS/MS.[1][2]
HPLC Method (Reverse Phase)
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10-15 minutes.
-
Detection: UV absorption is weak (lack of chromophores).[1][2] ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended.[1][2] Alternatively, derivatization with FMOC-Cl can enhance UV detection.[1][2]
Handling & Safety Protocols
Storage Recommendations
-
Temperature: -20°C for long-term storage; 2-8°C for active use.
-
Atmosphere: Store under Argon or Nitrogen to prevent amine oxidation and moisture absorption.[1][2]
-
Container: Amber glass vials with Teflon-lined caps.
Safety Hazards (GHS Classification)
-
Signal Word: Warning.
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat.[1][2] Handle in a fume hood to avoid inhalation of dust.[1][2]
References
-
PubChem Compound Summary. (2025). 4-(2-Propoxyethyl)piperidine-2-carboxylic acid (Analogous Structure Data). National Center for Biotechnology Information.[1][2] Link
-
Santa Cruz Biotechnology. (2024).[1][2] 2-(4-Piperidinyl)ethyl propyl ether hydrochloride Product Sheet. Link
-
Camacho, M., et al. (2011).[1][2] Synthesis and Structure-Activity Relationships of Piperidine Derivatives as Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. (General reference for piperidine-ether scaffold properties).
-
Stahl, P. H., & Wermuth, C. G. (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Reference for HCl salt properties).
